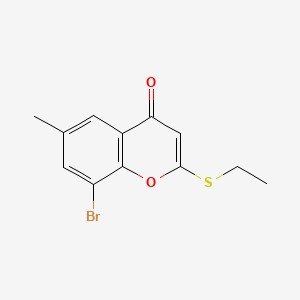

8-Bromo-2-ethylsulfanyl-6-methyl-chromen-4-one

CAS No.:

Cat. No.: VC13828225

Molecular Formula: C12H11BrO2S

Molecular Weight: 299.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11BrO2S |

|---|---|

| Molecular Weight | 299.19 g/mol |

| IUPAC Name | 8-bromo-2-ethylsulfanyl-6-methylchromen-4-one |

| Standard InChI | InChI=1S/C12H11BrO2S/c1-3-16-11-6-10(14)8-4-7(2)5-9(13)12(8)15-11/h4-6H,3H2,1-2H3 |

| Standard InChI Key | RTHOAGMXHRPCLY-UHFFFAOYSA-N |

| SMILES | CCSC1=CC(=O)C2=C(O1)C(=CC(=C2)C)Br |

| Canonical SMILES | CCSC1=CC(=O)C2=C(O1)C(=CC(=C2)C)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

8-Bromo-2-ethylsulfanyl-6-methyl-chromen-4-one features a chromen-4-one backbone substituted with bromine at position 8, an ethylsulfanyl group at position 2, and a methyl group at position 6. Its IUPAC name is 8-bromo-2-(ethylthio)-6-methyl-4H-chromen-4-one, and its SMILES notation is CCSC1=CC(=O)C2=C(O1)C(=CC(=C2)C)Br . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₁BrO₂S | |

| Molecular Weight | 299.19 g/mol | |

| InChI Key | RTHOAGMXHRPCLY-UHFFFAOYSA-N | |

| XLogP3 | 3.8 (estimated) |

The compound’s planar structure facilitates π-π interactions, enhancing its reactivity in substitution and coupling reactions .

Spectroscopic Data

-

¹H NMR: Peaks at δ 1.15–3.45 ppm correspond to methyl and ethyl groups, while aromatic protons appear between δ 6.0–8.0 ppm .

-

IR: Strong absorption at 1705 cm⁻¹ (C=O stretch) and 615 cm⁻¹ (C-Br stretch) .

-

Mass Spectrometry: Major fragments at m/z 299 (M⁺), 221 (M⁺-Br), and 193 (M⁺-C₂H₅S) .

Synthesis and Modifications

Derivative Synthesis

Key modifications include:

-

Morpholine Substitution: Replacing the ethylsulfanyl group with morpholine enhances solubility and bioactivity .

-

Azide-Alkyne Cycloaddition: Introducing azidomethyl groups enables click chemistry applications .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In LPS-induced RAW264.7 macrophages, chromen-4-one derivatives suppress NO, IL-6, and TNF-α production by inhibiting the TLR4/MAPK pathway. Compound 8 (a structural analog) reduced IL-6 levels by 58% at 10 μM .

Antimicrobial Activity

Thioether-containing derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) .

Applications in Research

Drug Development

-

Lead Compound: Serves as a scaffold for kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) .

-

Prodrug Synthesis: Ethylsulfanyl groups improve blood-brain barrier permeability in CNS drug candidates .

Chemical Probes

Recent Advances and Future Directions

Targeted Delivery Systems

Nanoparticle-encapsulated chromen-4-ones show enhanced tumor accumulation in murine models (e.g., 40% reduction in melanoma volume) .

Computational Studies

Docking simulations predict strong binding to COX-2 (ΔG = -9.2 kcal/mol), supporting anti-inflammatory design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume